molecular formula C22H18F4N2O3S B3549498 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3549498
M. Wt: 466.4 g/mol
InChI Key: MWOKTMZXHUNDOG-UHFFFAOYSA-N
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Description

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by the presence of benzyl, fluorophenyl, sulfonylamino, and trifluoromethylphenyl groups

Properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F4N2O3S/c23-18-8-12-20(13-9-18)32(30,31)28(14-16-4-2-1-3-5-16)15-21(29)27-19-10-6-17(7-11-19)22(24,25)26/h1-13H,14-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOKTMZXHUNDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl chloride with 4-fluorophenylsulfonylamine to form benzyl-(4-fluorophenyl)sulfonylamine. This intermediate is then reacted with 4-(trifluoromethyl)phenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: It may be used in the development of advanced materials with specific properties, such as flame retardancy or dielectric properties.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl(4-fluorophenyl)phenylphosphine oxide: This compound shares the benzyl and fluorophenyl groups but differs in its phosphine oxide functionality.

    4-(trifluoromethyl)phenylacetic acid derivatives: These compounds share the trifluoromethylphenyl group but differ in their overall structure and functional groups.

Uniqueness

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to its combination of benzyl, fluorophenyl, sulfonylamino, and trifluoromethylphenyl groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
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2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]acetamide

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